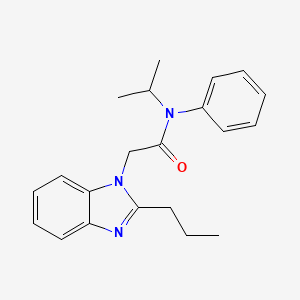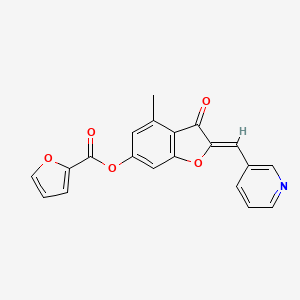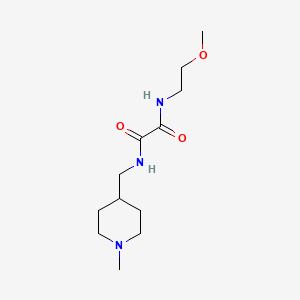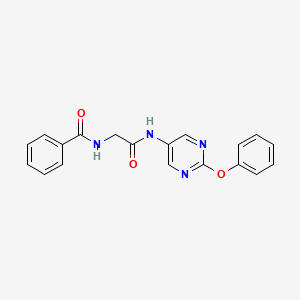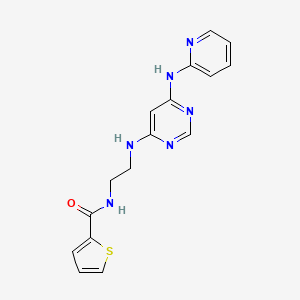![molecular formula C6H8N2O3S B2365792 Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate CAS No. 253178-94-8](/img/structure/B2365792.png)
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate and its derivatives have been extensively studied in the context of their synthesis and potential pharmacological applications. For instance, Siddiqui et al. (2014) explored the synthesis of various derivatives and found them to be potential antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Antidiabetic Properties
The research by Vijayan, Manju Pt, and Leyana Pn (2021) demonstrated the anti-diabetic properties of benzothiazole substituted oxadiazole derivatives, emphasizing the potential of these compounds in managing diabetes (Vijayan, Manju Pt, & Leyana Pn, 2021).
Anticancer Evaluation
Some studies have evaluated the anticancer potential of 1,3,4-oxadiazole derivatives. Salahuddin et al. (2014) found that certain derivatives were active against breast cancer cell lines, highlighting the potential of these compounds in cancer therapeutics (Salahuddin et al., 2014).
Antimicrobial Activities
Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, providing insights into their potential application in material sciences (Ammal, Prajila, & Joseph, 2018).
Structural and Computational Analysis
The crystal structure analysis of various derivatives, such as the study by Zareef, Iqbal, Arfan, and Parvez (2008), provides valuable information on the molecular arrangement and potential interactions of these compounds (Zareef, Iqbal, Arfan, & Parvez, 2008).
Orientations Futures
Oxadiazoles have established their potential for a wide range of applications and more up thrust is now placed on molecules for drug designing . They have been established themselves as potential high-energy core . Therefore, future research could focus on exploring the potential applications of “Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate” in various fields such as material science, medicinal chemistry, and high energy molecules .
Propriétés
IUPAC Name |
methyl 2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-10-6(9)3-12-2-5-7-4-11-8-5/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIGWRLYUMSKQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=NOC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1,2,4-oxadiazol-3-ylmethyl)sulfanyl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

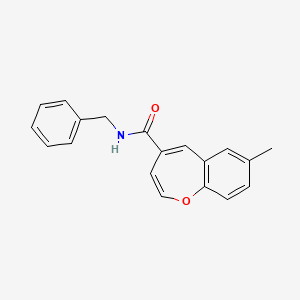
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)
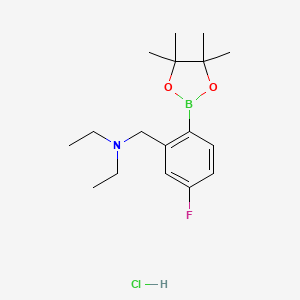

![N'-(2,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2365716.png)
![N-cyclohexyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2365718.png)
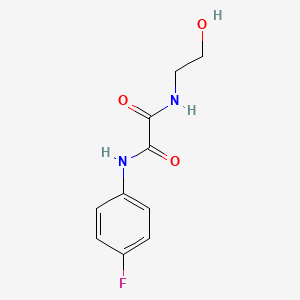

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
